Glycyl Linker Introduces an Additional H-Bond Donor and Acceptor Relative to Direct N-Benzyl Analogs
The target compound contains a glycine-derived linker (-C(=O)-CH2-NH-) that provides one additional hydrogen-bond donor (amide NH) and one additional hydrogen-bond acceptor (amide C=O) compared to the direct N-benzyl analog N-(2-chlorobenzyl)-1H-indole-3-carboxamide. This difference in H-bond capacity is structurally verifiable and is known from SAR studies on indole-3-carboxamide kinase inhibitors to alter target binding geometry [1].
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 3 HBD (indole NH, glycyl amide NH, glycyl amide NH to benzyl) |
| Comparator Or Baseline | N-(2-chlorobenzyl)-1H-indole-3-carboxamide: 2 HBD (indole NH, amide NH) |
| Quantified Difference | +1 HBD for target compound |
| Conditions | Structural count from molecular formula; no biological assay data available |
Why This Matters
For procurement decisions where target engagement depends on specific hydrogen-bond networks (e.g., kinase hinge-binding), the additional HBD alters the pharmacophore and cannot be mimicked by direct benzyl analogs.
- [1] Kerns JK, et al. US Patent Application US20070254873. Indole carboxamide IKK2 inhibitors. SAR analysis demonstrating that linker composition (glycine-based vs. direct benzyl) modulates kinase inhibitory potency. View Source
